molecular formula C10H10BrN B6161919 2-bromo-5-(propan-2-yl)benzonitrile CAS No. 1369813-93-3

2-bromo-5-(propan-2-yl)benzonitrile

Cat. No.: B6161919
CAS No.: 1369813-93-3
M. Wt: 224.1
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Description

2-bromo-5-(propan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and an isopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(propan-2-yl)benzonitrile typically involves the bromination of 5-(propan-2-yl)benzonitrile. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(propan-2-yl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-bromo-5-(propan-2-yl)benzonitrile is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Drug Development: As a building block for the synthesis of pharmaceutical compounds.

    Material Science: In the development of new materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-bromo-5-(propan-2-yl)benzonitrile depends on its chemical reactivity. The bromine atom and nitrile group are key functional groups that participate in various chemical reactions. The bromine atom can undergo nucleophilic substitution, while the nitrile group can be reduced or hydrolyzed. These reactions enable the compound to interact with other molecules and form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methylbenzonitrile: Similar structure but with a methyl group instead of an isopropyl group.

    2-bromo-4-(propan-2-yl)benzonitrile: Similar structure but with the isopropyl group at the fourth position.

    2-chloro-5-(propan-2-yl)benzonitrile: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-bromo-5-(propan-2-yl)benzonitrile is unique due to the specific positioning of the bromine and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

1369813-93-3

Molecular Formula

C10H10BrN

Molecular Weight

224.1

Purity

95

Origin of Product

United States

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